molecular formula C13H25NO B14200753 Morpholine, 4-(1-ethenyl-1-propylbutyl)- CAS No. 835654-19-8

Morpholine, 4-(1-ethenyl-1-propylbutyl)-

Cat. No.: B14200753
CAS No.: 835654-19-8
M. Wt: 211.34 g/mol
InChI Key: PNQLQEHWRJEOEY-UHFFFAOYSA-N
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Description

Morpholine derivatives are heterocyclic compounds featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound "Morpholine, 4-(1-ethenyl-1-propylbutyl)-" is characterized by a morpholine core substituted at the 4-position with a branched alkyl chain (1-ethenyl-1-propylbutyl). Morpholine derivatives are widely studied for their roles in medicinal chemistry, including receptor modulation, antioxidant activity, and enzyme inhibition .

Properties

CAS No.

835654-19-8

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

4-(4-ethenylheptan-4-yl)morpholine

InChI

InChI=1S/C13H25NO/c1-4-7-13(6-3,8-5-2)14-9-11-15-12-10-14/h6H,3-5,7-12H2,1-2H3

InChI Key

PNQLQEHWRJEOEY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C=C)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for preparing morpholine derivatives is through the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity.

Industrial Production Methods

Industrial production of morpholine derivatives, including Morpholine, 4-(1-ethenyl-1-propylbutyl)-, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-ethenyl-1-propylbutyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Morpholine, 4-(1-ethenyl-1-propylbutyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-ethenyl-1-propylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structure : Features a thiazole ring linked to a dibromoimidazole group at the morpholine 4-position.
  • Key Findings :
    • Initial synthesis incorrectly placed bromine at 4,5-positions, leading to discrepancies in NMR spectra compared to the corrected 2,4-dibromo structure .
    • This case underscores the critical impact of substituent positioning on molecular conformation and bioactivity.
Trisubstituted Pyrimidine Derivatives (e.g., CID2992168)
  • Structure : Morpholine attached to a pyrimidine core with trifluoromethyl and aryl groups.
  • Bioactivity: Demonstrated high EP2 receptor potentiation (fold shift = 4.2) compared to piperidine (fold shift = 1.0) or pyrrolidine (fold shift = 1.5) analogs .
1,2,4-Triazole-Morpholine Hybrids
  • Structure : Morpholine linked to triazole rings via methylene bridges.
  • Bioactivity :
    • Exhibited antioxidant properties, with IC50 values of 12–35 μM in radical scavenging assays, outperforming reference compounds like ascorbic acid .
    • The morpholine moiety contributes to electron-donating effects, enhancing redox activity.
Piperidinyl/Morpholinyl Benzamides (e.g., CID890517)
  • Synthesis : Piperidine or morpholine rings are introduced via nucleophilic substitution or coupling reactions.
  • Challenges: Morpholine derivatives often require multi-step synthesis, as seen in the preparation of 1-(4-aminophenyl)-2-morpholinoethan-1-one, which involves nitro-group reduction and careful purification .
Phenol-Morpholine Derivatives (e.g., CAS 82413-23-8)
  • Synthesis: Typically involves Ullmann coupling or Mitsunobu reactions to attach aryl groups to the morpholine nitrogen.
  • Yield : Lower yields (40–60%) are common due to steric hindrance from bulky substituents .

Structural and Functional Data Table

Compound Core Structure Key Substituents Bioactivity (Assay) Reference ID
VPC-14449 Morpholine-thiazole 2,4-Dibromoimidazole Androgen receptor modulation
CID2992168 Morpholine-pyrimidine 3,4-Dimethoxyphenyl, CF3 EP2 potentiation (fold shift = 4.2)
1,2,4-Triazole-morpholine Triazole-morpholine Dimethylaminobenzylidene Antioxidant (IC50 = 12–35 μM)
CAS 82413-23-8 Phenol-morpholine Diphenylbutenyl, methylaminoethoxy Estrogen receptor antagonist

Critical Analysis of Contradictions and Limitations

  • Substituent Position Sensitivity: As seen with VPC-14449, minor structural errors (e.g., bromine placement) drastically alter spectroscopic profiles and bioactivity, emphasizing the need for rigorous characterization .
  • Receptor Specificity : While morpholine enhances EP2 receptor activity in pyrimidine derivatives, it abolishes activity in benzamide analogs, suggesting context-dependent effects .
  • Synthetic Complexity : Morpholine derivatives with branched alkyl chains (e.g., 1-ethenyl-1-propylbutyl) may face challenges in regioselective synthesis, as evidenced by low yields in similar compounds .

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